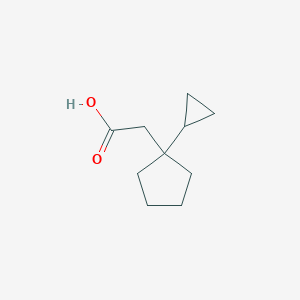
3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one is a heterocyclic organic compound with a unique structure that includes a pyrrolidinone ring substituted with an aminomethyl group, a cyclopropyl group, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a γ-lactam.
Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent.
Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Methyl Group Introduction: The methyl group can be introduced via alkylation reactions using methyl halides or other suitable methylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are selected to maximize yield and minimize waste.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a wide range of functionalized derivatives.
科学的研究の応用
3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Organic Synthesis: It serves as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in studies to understand its effects on biological systems, including its potential as an enzyme inhibitor or receptor ligand.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved can include signal transduction, metabolic processes, and cellular responses.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidine: Lacks the carbonyl group present in the pyrrolidinone ring.
3-(Aminomethyl)-3-cyclopropylpyrrolidin-2-one: Lacks the methyl group on the pyrrolidinone ring.
3-(Aminomethyl)-1-methylpyrrolidin-2-one: Lacks the cyclopropyl group.
Uniqueness
3-(Aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one is unique due to the combination of its substituents, which confer specific chemical and biological properties
特性
分子式 |
C9H16N2O |
|---|---|
分子量 |
168.24 g/mol |
IUPAC名 |
3-(aminomethyl)-3-cyclopropyl-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C9H16N2O/c1-11-5-4-9(6-10,8(11)12)7-2-3-7/h7H,2-6,10H2,1H3 |
InChIキー |
PDZAHOYLKKBKFK-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C1=O)(CN)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


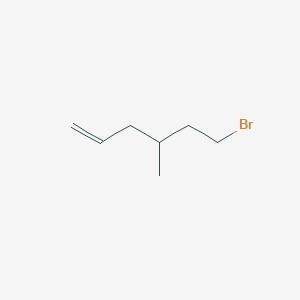
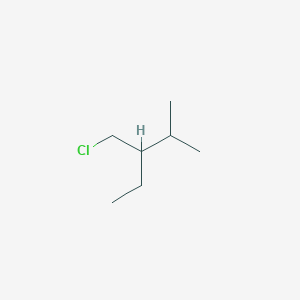
![(3S,4S)-3-[(1-Benzyl-1H-pyrazol-4-yl)oxy]-4-hydroxy-1lambda6-thiolane-1,1-dione](/img/structure/B13199506.png)
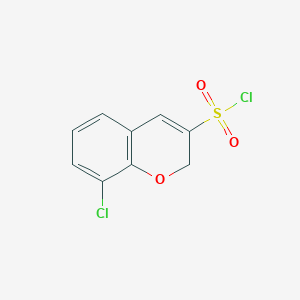
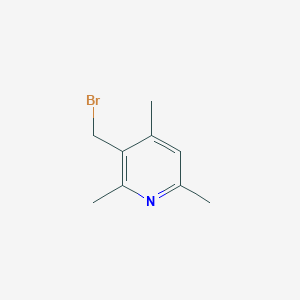
![[6-(2,2,2-Trifluoroethoxy)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B13199530.png)
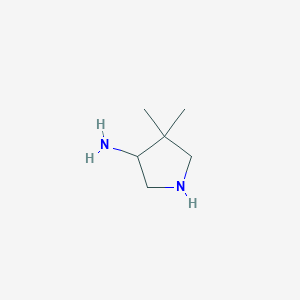

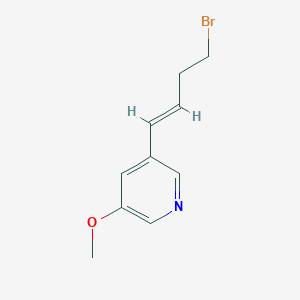
![1-[1-(Aminomethyl)-3-methylcyclopentyl]ethan-1-OL](/img/structure/B13199547.png)
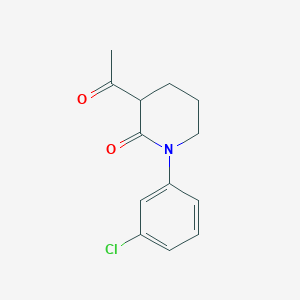

![2-amino-3-methyl-N-[1-(2-methylphenyl)ethyl]pentanamide](/img/structure/B13199559.png)
